molecular formula C9H12N2O2 B3417840 1',4',6',7'-tetrahydrospiro[[1,3]dioxolane-2,5'-indazole] CAS No. 1160245-61-3

1',4',6',7'-tetrahydrospiro[[1,3]dioxolane-2,5'-indazole]

Cat. No.: B3417840
CAS No.: 1160245-61-3
M. Wt: 180.20 g/mol
InChI Key: OYRFOTULFRTQGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1',4',6',7'-Tetrahydrospiro[[1,3]dioxolane-2,5'-indazole] (CAS 1204218-41-6) is a spirocyclic compound featuring a fused dioxolane ring and a tetrahydroindazole moiety. The dioxolane ring (a five-membered cyclic ether) enhances solubility and stability, while the indazole core is associated with pharmacological activity, particularly in targeting sigma-2 receptors . Derivatives of this compound are synthesized via reactions such as hydrazine cyclization (e.g., using propylhydrazine and ethyl 2-oxoacetate intermediates), yielding carboxylate esters, carboxylic acids, and amides with varying substituents .

Properties

IUPAC Name

spiro[1,3-dioxolane-2,5'-1,4,6,7-tetrahydroindazole]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-9(12-3-4-13-9)5-7-6-10-11-8(1)7/h6H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRFOTULFRTQGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC3=C1NN=C3)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649362
Record name 1',4',6',7'-Tetrahydrospiro[1,3-dioxolane-2,5'-indazole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160245-61-3, 1204218-41-6
Record name 2′,4′,6′,7′-Tetrahydrospiro[1,3-dioxolane-2,5′-[5H]indazole]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160245-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1',4',6',7'-Tetrahydrospiro[1,3-dioxolane-2,5'-indazole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',4',6',7'-tetrahydrospiro[1,3-dioxolane-2,5'-indazole]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’,4’,6’,7’-tetrahydrospiro[[1,3]dioxolane-2,5’-indazole] typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable indazole derivative with a dioxolane precursor. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the spiro structure.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1’,4’,6’,7’-Tetrahydrospiro[[1,3]dioxolane-2,5’-indazole] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

1’,4’,6’,7’-Tetrahydrospiro[[1,3]dioxolane-2,5’-indazole] has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1’,4’,6’,7’-tetrahydrospiro[[1,3]dioxolane-2,5’-indazole] involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Derivatives and Positional Isomers

Compound Name CAS Number Molecular Formula Molecular Weight Key Features Biological Relevance References
Parent compound 1204218-41-6 C₉H₁₂N₂O₂ 180.20 Base structure; spirocyclic dioxolane-indazole Sigma-2 receptor ligand candidate
3'-(Trifluoromethyl) derivative 1092459-45-4 C₁₀H₁₁F₃N₂O₂ 248.20 CF₃ group at 3'-position; enhanced lipophilicity and metabolic stability Potential CNS/oncological applications
Carboxylic acid derivative 1353497-34-3 C₉H₁₁N₂O₄ 211.19* -COOH substituent; increased polarity and aqueous solubility Improved binding to polar targets
2',4',6',7'-Tetrahydrospiro isomer 1160245-61-3 C₉H₁₂N₂O₂ 180.20 Positional isomer (2' vs. 1'); altered steric and electronic effects Under investigation
Hydrochloride salt (e.g., 5b derivative) 1185012-60-5 C₉H₁₃ClN₂O₂ 216.67 Salt form; improved solubility in aqueous media Preclinical pharmacokinetic studies

*Calculated based on molecular formula.

Key Observations:
  • Positional Isomerism : The 2',4',6',7'-isomer (CAS 1160245-61-3) differs in the spiro junction position, which may alter receptor binding affinity due to steric hindrance or hydrogen-bonding capacity .
  • Salt Forms : Hydrochloride derivatives (e.g., CAS 1185012-60-5) exhibit superior aqueous solubility, facilitating in vitro assays and formulation development .

Pharmacological Potential

  • Sigma-2 Receptor Affinity : The parent compound and its propyl-substituted derivatives () show selectivity for sigma-2 receptors, implicated in cancer and neurodegenerative diseases. The trifluoromethyl derivative may offer improved receptor engagement due to enhanced lipophilicity .
  • Comparative Solubility: The dioxolane ring in all analogues improves solubility compared to non-cyclic indazole derivatives. For example, the carboxylic acid derivative (CAS 1353497-34-3) is water-soluble (pH-dependent), whereas the ethyl ester (Compound 3) is lipid-soluble .

Biological Activity

1',4',6',7'-Tetrahydrospiro[[1,3]dioxolane-2,5'-indazole] (CAS No. 1204218-41-6) is a compound of interest due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, including its synthesis, pharmacological properties, and case studies that highlight its applications in various fields.

  • Molecular Formula : C9_9H12_{12}N2_2O2_2
  • Molecular Weight : 180.20 g/mol
  • CAS Number : 1204218-41-6

Synthesis

The synthesis of 1',4',6',7'-tetrahydrospiro[[1,3]dioxolane-2,5'-indazole] can be achieved through various methods, including:

  • Chemo-Enzymatic Synthesis : Utilizing lipase-catalyzed reactions to form oxygenated derivatives from propenylbenzenes.
  • Microbial Transformation : Employing microorganisms such as Rhodococcus species to facilitate the conversion of precursors into desired products.

Antimicrobial Activity

Recent studies have demonstrated that compounds related to 1',4',6',7'-tetrahydrospiro[[1,3]dioxolane-2,5'-indazole] exhibit significant antimicrobial properties. For instance, a related compound showed Minimum Inhibitory Concentration (MIC) values ranging from 37 to 124 µg/mL against Candida albicans .

Antioxidant Activity

The antioxidant potential of these compounds was assessed using the DPPH assay. The results indicated that certain derivatives exhibited strong antiradical activity with EC50_{50} values between 19 and 31 µg/mL . This suggests a promising application in preventing oxidative stress-related diseases.

Anticancer Activity

The antiproliferative effects of 1',4',6',7'-tetrahydrospiro[[1,3]dioxolane-2,5'-indazole] were evaluated against various cancer cell lines. The findings revealed that the compound could inhibit cell proliferation in HepG2 (liver cancer), Caco-2 (colon cancer), and MG63 (osteosarcoma) cell lines . The concentration-dependent effects indicate its potential as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

A study focusing on the antimicrobial efficacy of related compounds found that derivatives of dioxolane exhibited notable activity against both gram-positive and gram-negative bacteria. The study highlighted the structure-activity relationship (SAR), emphasizing how modifications in the molecular structure can enhance antimicrobial potency .

Case Study 2: Antioxidant Properties

In another investigation, compounds similar to 1',4',6',7'-tetrahydrospiro[[1,3]dioxolane-2,5'-indazole] were tested for their ability to scavenge free radicals. The results demonstrated a significant correlation between the presence of specific functional groups and increased antioxidant activity .

Data Summary Table

Biological ActivityTest MethodResults
AntimicrobialMIC against C. albicansMIC values: 37 - 124 µg/mL
AntioxidantDPPH AssayEC50_{50}: 19 - 31 µg/mL
AnticancerCell Proliferation AssayInhibition in HepG2, Caco-2, MG63

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1',4',6',7'-tetrahydrospiro[[1,3]dioxolane-2,5'-indazole], and how do reaction conditions influence yield?

  • Methodology : A common approach involves cyclocondensation of cyclohexanedione derivatives with hydrazines. For example, 2-acetyl-1,3-cyclohexanedione reacts with substituted hydrazines (e.g., pyrazin-2-ylhydrazine) under reflux in ethanol with catalytic acetic acid, followed by solvent removal and crystallization . Key variables include solvent polarity (e.g., DMSO vs. ethanol), temperature (reflux vs. ambient), and stoichiometry, which directly impact yield (65–80% reported) and purity .

Q. How is structural characterization of this spiroindazole derivative performed?

  • Techniques :

  • Spectroscopy : 1^1H/13^13C NMR for confirming spirocyclic connectivity and substituent positions.
  • X-ray crystallography : Resolves 3D conformation, as seen in related spiro compounds (e.g., C22H25N5O2 with PDB ID 3W7) .
  • Mass spectrometry : Validates molecular weight (e.g., MW 166.18 g/mol for a carboxylated analog) .

Q. What biological activities are associated with the indazole scaffold in this compound?

  • The indazole core is known to interact with kinase targets (e.g., JAK2, CDK) and GPCRs, making it a candidate for anti-inflammatory or anticancer agents. Functionalization at the 3-position (e.g., carboxyl groups) enhances solubility and target affinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthesis yields for spiroindazole derivatives?

  • Analysis : Variability often arises from undocumented reaction parameters. For instance, notes missing catalyst details, while specifies glacial acetic acid as critical for imine formation. Reproducibility requires strict control of:

  • Catalyst type and concentration (e.g., 5 drops of acetic acid per 0.001 mol substrate) .
  • Purification methods : Column chromatography vs. recrystallization (yield drops by ~10% if crystallization solvents are suboptimal) .

Q. What computational tools are effective for predicting the drug-likeness of spiroindazole analogs?

  • In silico strategies :

  • SwissADME : Evaluates logP (optimal range: 2–3), topological polar surface area (<140 Ų), and bioavailability scores .
  • Molecular docking : Assesses binding to targets like COX-2 (PDB: 5KIR) using AutoDock Vina .

Q. How do structural modifications at the 7-position affect bioactivity?

  • Case study : Replacing the 7-oxo group with a methylamine (e.g., 1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-7-amine) improves metabolic stability (t1/2_{1/2} > 6h in microsomes) but reduces kinase inhibition (IC50_{50} increases from 12 nM to 45 nM) .

Q. What advanced spectroscopic techniques can differentiate spirocyclic isomers?

  • NOESY NMR : Identifies spatial proximity of protons in crowded regions (e.g., spiro junction).
  • VCD (Vibrational Circular Dichroism) : Resolves enantiomers in chiral derivatives .

Data Contradiction and Optimization

Q. Why do some studies report conflicting bioactivity data for similar spiroindazoles?

  • Root causes :

  • Structural analogs : Minor substitutions (e.g., 3-carboxyl vs. 3-ethoxycarbonyl) drastically alter solubility (logP shifts from 1.2 to 2.8) and cell permeability .
  • Assay conditions : Varying ATP concentrations in kinase assays (10 μM vs. 100 μM) inflate IC50_{50} discrepancies .

Q. How can reaction selectivity be improved during spirocyclization?

  • Optimization strategies :

  • Solvent choice : Polar aprotic solvents (e.g., DMF) favor spiro over linear products (3:1 ratio vs. 1:1 in ethanol) .
  • Temperature gradients : Slow heating (2°C/min) reduces byproduct formation during exothermic steps .

Comparative Analysis of Structural Analogs

Compound NameKey ModificationBioactivity (IC50_{50})Solubility (logP)Source
4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid3-carboxyl groupCOX-2: 85 nM1.2
1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-7-amine7-amine substituentJAK2: 45 nM2.1
Ethyl 7-oxo-1-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate3-ethoxycarbonylCDK4: 120 nM2.8

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1',4',6',7'-tetrahydrospiro[[1,3]dioxolane-2,5'-indazole]
Reactant of Route 2
1',4',6',7'-tetrahydrospiro[[1,3]dioxolane-2,5'-indazole]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.